molecular formula C17H11F4N3O3S B2695336 N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1421505-21-6

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2695336
CAS No.: 1421505-21-6
M. Wt: 413.35
InChI Key: LVMSNTLVDRWBQK-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including a fluorophenoxy group, a pyrimidinyl group, and a trifluoromethylbenzenesulfonamide moiety. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-5-nitropyrimidine and 2-fluorophenol, under basic conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where the nitro group on the pyrimidine is replaced by the fluorophenoxy group.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenated intermediates can be used with nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and specificity through interactions like hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2-methoxybenzamide
  • N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-methylbenzenesulfonamide

Uniqueness

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and biological activity. This makes it distinct from similar compounds that lack this functional group.

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F4N3O3S/c18-14-3-1-2-4-15(14)27-16-22-9-12(10-23-16)24-28(25,26)13-7-5-11(6-8-13)17(19,20)21/h1-10,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMSNTLVDRWBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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